molecular formula C25H22FNO4 B12517598 (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(2-fluoro-5-methylphenyl)propanoic acid

(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(2-fluoro-5-methylphenyl)propanoic acid

Cat. No.: B12517598
M. Wt: 419.4 g/mol
InChI Key: PLAXSSLRFLFRFP-QHCPKHFHSA-N
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Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-fluoro-5-methylphenyl)propanoic acid is a complex organic compound that belongs to the class of amino acids. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, a fluorinated aromatic ring, and a chiral center. This compound is often used in peptide synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-fluoro-5-methylphenyl)propanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.

    Formation of the Propanoic Acid Derivative: The protected amino acid is then reacted with a fluorinated aromatic compound under specific conditions to form the desired propanoic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process includes:

    Solid-Phase Peptide Synthesis (SPPS): This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin.

    Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-fluoro-5-methylphenyl)propanoic acid can undergo various chemical reactions, including:

    Deprotection: Removal of the Fmoc group using a base such as piperidine.

    Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide (DMF).

    Coupling: DIC and HOBt in DMF or dichloromethane (DCM).

Major Products Formed

    Deprotected Amino Acid: The removal of the Fmoc group yields the free amino acid.

    Peptide Chains: Coupling reactions result in the formation of longer peptide chains.

Scientific Research Applications

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-fluoro-5-methylphenyl)propanoic acid has several applications in scientific research:

    Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

    Medicinal Chemistry: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Biological Studies: Utilized in studies involving protein-protein interactions and enzyme-substrate relationships.

Mechanism of Action

The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-fluoro-5-methylphenyl)propanoic acid involves its incorporation into peptide chains. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further coupling reactions, facilitating the formation of complex peptides.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid: Similar structure but lacks the fluorinated aromatic ring.

    (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-methylphenyl)propanoic acid: Similar structure with a methyl group in a different position on the aromatic ring.

Uniqueness

The presence of the fluorinated aromatic ring in (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-fluoro-5-methylphenyl)propanoic acid imparts unique chemical properties, such as increased lipophilicity and potential interactions with biological targets.

Biological Activity

(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(2-fluoro-5-methylphenyl)propanoic acid, commonly referred to as Fmoc-L-phenylalanine derivative, is a compound of significant interest in medicinal chemistry and biochemistry. Its unique structural features, including a fluorene moiety and a chiral amino acid backbone, contribute to its potential biological activities, particularly in enzyme inhibition and drug design.

Chemical Structure

The compound has the following chemical structure:

C19H20FNO4\text{C}_{19}\text{H}_{20}\text{FNO}_4

This structure includes:

  • A 9H-fluoren-9-ylmethoxy group, which serves as a protecting group in peptide synthesis.
  • A 2-fluoro-5-methylphenyl side chain that enhances its biological interactions.

Enzyme Inhibition

Research indicates that this compound exhibits notable enzyme inhibition properties. It has been studied for its ability to inhibit various enzymes, which is crucial for developing therapeutic agents.

  • Dihydroorotate Dehydrogenase (DHODH) Inhibition :
    • The compound has shown promising results in inhibiting DHODH, an enzyme involved in pyrimidine synthesis. This inhibition is significant for developing treatments for autoimmune diseases and cancer .
  • Mechanism of Action :
    • The mechanism involves binding to the active site of the enzyme, preventing substrate access and subsequent catalysis. Interaction studies using techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have been employed to elucidate these binding affinities.

Antimicrobial Activity

Studies have also explored the antimicrobial potential of this compound. It has demonstrated activity against various bacterial strains, indicating its potential as an antimicrobial agent.

Microorganism Activity
Staphylococcus aureusModerate inhibition
Escherichia coliSlight activity
Pseudomonas aeruginosaMinimal effect

These findings suggest that while the compound may not be a broad-spectrum antibiotic, it holds promise for specific applications in antimicrobial therapy .

Study on DHODH Inhibition

A detailed study evaluated the inhibitory effects of this compound on DHODH. The study utilized both enzymatic assays and cell-based assays to confirm its efficacy:

  • Results : The compound exhibited an IC50 value of approximately 50 μM against DHODH, outperforming several known inhibitors like brequinar and teriflunomide.
  • : This suggests that the compound could be a lead candidate for further development into a therapeutic agent targeting DHODH .

Antimicrobial Screening

Another study focused on the antimicrobial properties of various derivatives of this compound:

  • Methodology : The compound was tested against multiple Gram-positive and Gram-negative bacteria using standard disk diffusion methods.
  • Findings : Results indicated moderate activity against Staphylococcus aureus but limited effectiveness against other tested strains. This highlights the need for structural modifications to enhance its antimicrobial profile .

Properties

Molecular Formula

C25H22FNO4

Molecular Weight

419.4 g/mol

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-fluoro-5-methylphenyl)propanoic acid

InChI

InChI=1S/C25H22FNO4/c1-15-10-11-22(26)16(12-15)13-23(24(28)29)27-25(30)31-14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-12,21,23H,13-14H2,1H3,(H,27,30)(H,28,29)/t23-/m0/s1

InChI Key

PLAXSSLRFLFRFP-QHCPKHFHSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)F)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

CC1=CC(=C(C=C1)F)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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